molecular formula C15H21NO4 B13566609 2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid

Katalognummer: B13566609
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: ONGAZYWKHZQHRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 3,4-dimethylphenyl group attached to the acetic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The protected amino group is then reacted with 3,4-dimethylbenzyl bromide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA).

    Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Deprotection: The free amino acid.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid has several scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules and intermediates.

    Biological Studies: Studied for its interactions with enzymes and receptors.

Wirkmechanismus

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but without the dimethyl substitution on the phenyl ring.

    2-((tert-Butoxycarbonyl)amino)-2-(4-methylphenyl)acetic acid: Similar structure with a single methyl substitution on the phenyl ring.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems.

Eigenschaften

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

2-(3,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO4/c1-9-6-7-11(8-10(9)2)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)

InChI-Schlüssel

ONGAZYWKHZQHRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.